3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Description

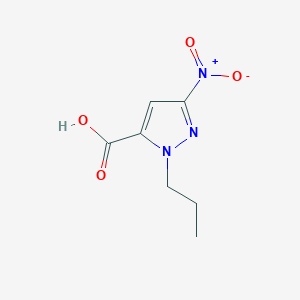

3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole derivative characterized by a propyl group at the 1-position, a nitro group at the 3-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., phosphodiesterases) and bioactive intermediates .

Properties

IUPAC Name |

5-nitro-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-5(7(11)12)4-6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTOYMYZRCVKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding a mixture of concentrated nitric acid and sulfuric acid to the starting material. The reaction mixture is heated to 100°C for 16 hours, after which the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, resulting in the formation of a white precipitate. This precipitate is collected by vacuum filtration and crystallized from acetone to yield the desired product with a yield of approximately 79.6% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid serves as an intermediate in synthesizing more complex pyrazole derivatives. Its unique substitution pattern allows for various chemical reactions, including:

- Oxidation : The nitro group can be oxidized under strong oxidative conditions.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

Research indicates that this compound possesses several biological activities , including:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Investigations have shown promise in its anticancer activity, warranting further studies to elucidate its effectiveness against various cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

- A study published in MDPI reported that pyrazole derivatives possess significant biological activities, including anti-inflammatory and anticancer effects .

- Another investigation focused on the synthesis and evaluation of pyrazole derivatives indicated that modifications to the pyrazole ring could enhance biological activity, suggesting that structural variations may lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, highlighting variations in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Effects: 1-Position Alkyl Groups: Propyl (target compound) vs. methyl or ethyl (analogs). Longer alkyl chains (e.g., propyl) may enhance lipophilicity, affecting membrane permeability in biological systems . Nitro Group Position: The target compound’s nitro group at the 3-position differs from the 4-nitro substitution in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Nitro positioning influences electronic effects (e.g., electron-withdrawing nature), altering acidity of the carboxylic acid group and reactivity in further derivatization . Carboxylic Acid vs.

Biological Activity

3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a nitro group at the third position, a propyl group at the first position, and a carboxylic acid group at the fifth position. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

- Molecular Formula : C7H10N4O2

- Molar Mass : 182.18 g/mol

- CAS Number : 1006950-66-8

Synthesis

The synthesis of this compound typically involves the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. The reaction conditions include heating at 100°C for approximately 16 hours, followed by crystallization from acetone, yielding around 79.6% purity.

The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific molecular targets and pathways within biological systems. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to various biological effects.

Biological Applications

Research indicates potential applications in several areas:

- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Investigations have shown promise in its anticancer activity, warranting further studies to elucidate its effectiveness against various cancer cell lines.

Research Findings and Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound. Notably:

- A study published in MDPI reported that pyrazole derivatives possess significant biological activities, including anti-inflammatory and anticancer effects .

- Another investigation focused on the synthesis and evaluation of pyrazole derivatives indicated that modifications to the pyrazole ring could enhance biological activity, suggesting that structural variations may lead to improved therapeutic profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Contains a methyl group instead of propyl | Antibacterial, anticancer |

| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | Ethyl ester derivative | Anti-inflammatory |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nitration of 1-propyl-1H-pyrazole-5-carboxylic acid derivatives. A typical procedure involves adding the precursor to a mixture of concentrated nitric acid and sulfuric acid under controlled heating (e.g., 100°C for 16 hours). The product is precipitated by quenching the reaction in ice water, followed by purification via recrystallization or column chromatography . Key optimization parameters include acid concentration, temperature, and reaction time to maximize yield and purity.

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., nitro, carboxylic acid).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus).

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines to assess viability.

- Enzyme Inhibition : Test interactions with targets like cyclooxygenase (COX) or phosphodiesterases using fluorometric or colorimetric kits .

Advanced Research Questions

Q. What mechanistic insights explain the nitration regioselectivity in pyrazole derivatives like this compound?

- Methodological Answer : Computational studies (e.g., density functional theory, DFT) model electron density distribution to predict nitration sites. Experimental validation involves synthesizing isotopically labeled analogs and analyzing intermediates via N NMR or X-ray crystallography. Steric effects from the propyl group and electronic effects from the carboxylic acid direct nitration to the 3-position .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths or nitro group replacements. Compare logP (lipophilicity), solubility, and metabolic stability using HPLC and liver microsome assays.

- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to measure bioavailability, half-life, and tissue distribution .

Q. How can contradictory data on the compound’s biological efficacy be resolved?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell passage number.

- Orthogonal Validation : Confirm results using alternative methods (e.g., fluorescence-based vs. luminescence assays) .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock or Schrödinger predicts binding modes to enzymes (e.g., COX-2).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time.

- QSAR Models : Relate structural descriptors (e.g., Hammett constants) to activity data for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.